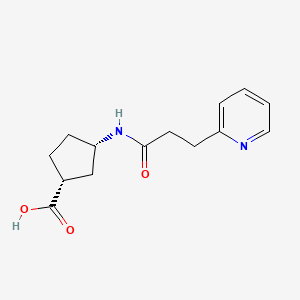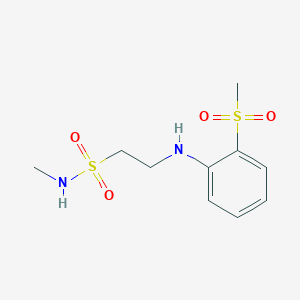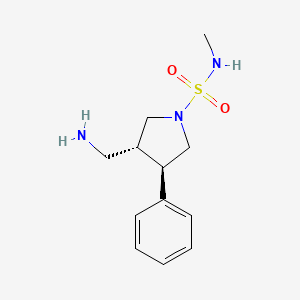
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential therapeutic applications in various fields of science, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. It has also been found to modulate the activity of α7nAChR, which is involved in cognitive function and inflammation. Additionally, it has been shown to enhance the activity of GABA(A) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific molecular target it interacts with. For example, its inhibition of COX-2 activity leads to a decrease in the production of inflammatory mediators, which results in an anti-inflammatory effect. Its modulation of α7nAChR activity leads to an improvement in cognitive function and a decrease in inflammation. Its enhancement of GABA(A) receptor activity leads to a decrease in neuronal excitability, which results in an anticonvulsant effect.
実験室実験の利点と制限
One of the advantages of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide for lab experiments is its potential therapeutic applications in various fields of science. It has been extensively studied for its pharmacological and biochemical effects, which make it a promising drug candidate for the treatment of various diseases. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before it can be used in clinical settings.
将来の方向性
There are several future directions for the research on 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide. One direction is to investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its interactions with other molecular targets in the body, such as ion channels and transporters. Additionally, the development of more efficient synthesis methods and the evaluation of its toxicity and side effects are important areas for future research.
合成法
The synthesis of 2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide involves the reaction between 1-benzyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid and 3-cyclohexylpropanoyl chloride in the presence of triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with ammonia gas to obtain the final product. The yield of the synthesis process is around 60-70%.
科学的研究の応用
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide has been studied for its potential therapeutic applications in various fields of science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. In pharmacology, it has shown promising results as an analgesic, anti-inflammatory, and anticonvulsant agent. In biochemistry, it has been studied for its interaction with various enzymes and receptors, including cyclooxygenase-2 (COX-2), α7-nicotinic acetylcholine receptor (α7nAChR), and GABA(A) receptor.
特性
IUPAC Name |
2-amino-N-(1-benzylpyrazol-4-yl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c20-18(11-15-7-3-1-4-8-15)19(24)22-17-12-21-23(14-17)13-16-9-5-2-6-10-16/h2,5-6,9-10,12,14-15,18H,1,3-4,7-8,11,13,20H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAMYHCPOHIDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)NC2=CN(N=C2)CC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(Cyclopenten-1-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6645089.png)
![1-[1-[(1-Methylpyrazol-4-yl)methyl]triazol-4-yl]butan-1-amine](/img/structure/B6645093.png)





![2-[[2-(Aminomethyl)cyclohexyl]amino]-1-thiophen-3-ylethanol](/img/structure/B6645119.png)


![N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B6645135.png)
![6-methyl-2-[1-(1H-1,2,4-triazol-5-yl)ethylamino]pyrimidine-4-carbonitrile](/img/structure/B6645144.png)
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)

